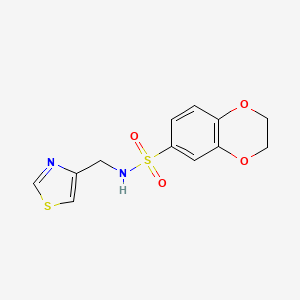![molecular formula C13H15ClN2OS B7542535 N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide, also known as CPCCOEt, is a compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a role in modulating synaptic transmission in the central nervous system.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves its selective binding to the allosteric site of mGluR1, which inhibits the receptor's signaling pathway. This leads to a decrease in calcium influx and a reduction in the release of neurotransmitters such as glutamate. The inhibition of mGluR1 has been shown to have a modulatory effect on synaptic transmission and plasticity, which can affect various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to modulate synaptic transmission and plasticity, which can affect learning and memory, pain processing, and addiction. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic target for these conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its high selectivity and potency as an mGluR1 antagonist. This allows for precise manipulation of the receptor's signaling pathway, which can lead to more accurate and reliable results. However, one limitation of using N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the use of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments may not fully reflect the complex interactions between mGluR1 and other signaling pathways in vivo.
Future Directions
There are several future directions for research on N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide and mGluR1. One area of interest is the role of mGluR1 in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has shown promise as a potential therapeutic target for these conditions, and further research is needed to fully understand its mechanisms of action and potential clinical applications. Additionally, research on the interactions between mGluR1 and other signaling pathways in the brain may provide insights into the complex processes underlying synaptic plasticity and neurological disorders.
Synthesis Methods
The synthesis of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 2-chlorobenzoyl isothiocyanate with cyclopentanecarboxylic acid in the presence of triethylamine. The resulting product is then treated with ethanol to yield N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of mGluR1, which is involved in various physiological and pathological processes in the brain. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been used to investigate the role of mGluR1 in synaptic plasticity, learning and memory, pain processing, and addiction. It has also been studied as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZEMGFLAEDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)

![N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542540.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)